molecular formula C15H25NO2 B1683341 Xibenolol CAS No. 30187-90-7

Xibenolol

Cat. No.: B1683341
CAS No.: 30187-90-7
M. Wt: 251.36 g/mol
InChI Key: RKUQLAPSGZJLGP-UHFFFAOYSA-N
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Description

Xibenolol is a beta-adrenergic blocking agent, commonly known as a beta blocker. It is primarily used in the treatment of cardiovascular diseases such as hypertension and arrhythmias. The chemical structure of this compound is characterized by the presence of a tert-butylamino group and a dimethylphenoxy group attached to a propanol backbone. Its molecular formula is C15H25NO2, and it has a molar mass of 251.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xibenolol involves several steps, starting with the preparation of the epoxide intermediate. The epoxide is then reacted with tert-butylamine in the presence of a suitable solvent, such as water, under controlled conditions. The reaction is typically monitored using thin-layer chromatography (TLC) and is allowed to proceed until completion, which usually takes around 7 hours .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Xibenolol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the tert-butylamino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed.

Major Products Formed: The major products formed from these reactions include various oxides, alcohol derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Xibenolol has a wide range of applications in scientific research, including:

Mechanism of Action

Xibenolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the heart rate and dilates blood vessels, leading to a decrease in blood pressure. The molecular targets of this compound include beta-1 and beta-2 adrenergic receptors, and its action involves the inhibition of the binding of catecholamines such as adrenaline and noradrenaline .

Comparison with Similar Compounds

    Propranolol: Another beta blocker used for treating hypertension and arrhythmias.

    Atenolol: A selective beta-1 blocker used for similar indications.

    Metoprolol: A beta-1 selective blocker with similar therapeutic uses.

Uniqueness of Xibenolol: this compound is unique in its chemical structure, particularly the presence of the dimethylphenoxy group, which contributes to its specific pharmacological properties. Compared to other beta blockers, this compound may offer distinct advantages in terms of its selectivity and efficacy in certain patient populations .

Properties

CAS No.

30187-90-7

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

1-(tert-butylamino)-3-(2,3-dimethylphenoxy)propan-2-ol

InChI

InChI=1S/C15H25NO2/c1-11-7-6-8-14(12(11)2)18-10-13(17)9-16-15(3,4)5/h6-8,13,16-17H,9-10H2,1-5H3

InChI Key

RKUQLAPSGZJLGP-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(CNC(C)(C)C)O)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(CNC(C)(C)C)O)C

Appearance

Solid powder

30187-90-7

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

15263-30-6 (hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-t-butylamino-3-(2',3'-dimethylphenoxy)-2-propanol.HCl
xibenolol
xibenolol hydrochloride
xibenolol hydrochloride, (+)-isomer
xibenolol hydrochloride, (+-)-isomer
xibenolol, (+-)-isome

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4.8 parts of 1-(tert.-butyl)-3-azetidinol, 6.1 parts of 2,3-xylenol and 1.4 parts of trifluoroacetic acid was heated at 130° C. for 12 hours. The reaction mixture was cooled and dissolved in 100 parts of ether, and the solution was washed three times with 50 parts of 2N-sodium hydroxide aqueous solution and extracted three times with 2N-hydrochloric acid aqueous solution. The extract was washed twice with 50 parts of ether and made alkaline by addition of 2N-sodium hydroxide solution. The extraction was conducted three times with 50 parts of ether, and the extract was condensed and distilled under reduced pressure to yield 3.2 parts of 1-(2',3'-dimethylphenyloxy)-3-(tert.-butylamino)-2-propanol having a melting point of 57° C. and a boiling point of 134°-136° C. under 0.7 mm Hg.
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Synthesis routes and methods II

Procedure details

To a mixture of 6.5 parts of 1-(tert.-butyl)-3-azetidinol and 6.7 parts of 2,3-xylenol 0.2 part of potassium hydroxide was added, and the mixture was heated at 155° C. for 20 hours. The reaction mixture was cooled and then dissolved in 100 parts of ether. The solution was washed three times with 50 parts of 2N-sodium hydroxide aqueous solution and extracted three times with 2N-hydrochloric acid aqueous solution. The extract was washed with 50 parts of ether and was made alkaline by adding 2N-sodium hydroxide solution gradually thereto. Then, the ether extraction was conducted three times and the extract was condensed and allowed to stand in a cool place. As a result crystals were formed, which were recrystallized twice from ether to yield 8.3 parts of 1-(2',3'-dimethylphenyloxy)-3-(tert.-butylamino)-2-propanol having a melting point of 57° C. Results of infra-red spectrum analysis and ultraviolet ray absorption analysis of the product are as follows:
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Synthesis routes and methods III

Procedure details

To a mixture of 6.5 parts of 1-(tert.butyl)-3-azetidinol and 6.7 parts of 2,3-xylenol 0.2 part of sodium hydroxide was added, and the mixture was heated at 160° C. for 24 hours. The reaction mixture was cooled and then dissolved in 100 parts of ether. The solution was washed twice with 50 parts of 2 N-sodium hydroxide aqueous solution and extracted three times with 50 parts of 2 N-hydrochloric acid aqueous solution. The extract was washed with 50 parts of ether and was made alkaline by addition of 2 N-sodium hydroxide aqueous solution. The solution was cooled and agitated to form crystals. The resulting crystals were dried and recrystallized twice from ether to yield 9.2 parts of 1-(2',3'-dimethylphenyloxy)-3-(tert.-butylamino)-2-propanol having a melting point of 57° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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